molecular formula C11H12O2S B14632793 2-Phenylthio ethyl acrylate CAS No. 56685-62-2

2-Phenylthio ethyl acrylate

Cat. No.: B14632793
CAS No.: 56685-62-2
M. Wt: 208.28 g/mol
InChI Key: BUFSQBVYLWPJRX-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Acrylate (B77674) Monomers in Advanced Materials Science

The incorporation of sulfur atoms into polymer main chains provides materials with a range of attractive features. acs.org Sulfur-containing polymers are known to exhibit desirable properties such as high refractive index, good thermal stability, and improved mechanical characteristics. researchgate.netrsc.org The high atomic polarizability of the sulfur atom is a key contributor to the high refractive index observed in these polymers. researchgate.netnih.gov This makes them promising candidates for advanced optical materials, including plastic lenses, optical fibers, and coatings. researchgate.net

The presence of sulfur can also enhance adhesion, flexibility, and chemical resistance in the resulting polymers. polysciences.com For example, sulfur-containing poly(meth)acrylates have been developed specifically for their high refractive indices and high Abbe's numbers, which indicate low chromatic dispersion. nih.gov Furthermore, the copolymerization of elemental sulfur with acrylates has been shown to produce cross-linked copolymers with excellent mechanical properties, including high tensile strength and strain at break. nih.govacs.org Research in this area is driven by the potential to create high-performance materials for applications in thermal imaging, energy storage, and self-healing materials. mdpi.com

Overview of Research Trajectories and Academic Imperatives for 2-Phenylthioethyl Acrylate

Research involving 2-Phenylthioethyl acrylate (PTEA) is focused on its utility as a functional monomer for creating specialized polymers with tailored properties. ontosight.ai It is recognized as a versatile monomer for use in a variety of polymerization reactions, particularly in the coatings, adhesives, and plastics industries. qyresearch.in One of the key research trajectories is its use as a comonomer in the production of copolymers with improved mechanical and optical properties, such as increased hardness and scratch resistance. qyresearch.in

A notable area of investigation is the development of high refractive index materials. For instance, PTEA has been used in the synthesis of copolymer networks with 2-phenylethyl acrylate (PEA) to create flexible, hydrophobic materials suitable for foldable intraocular lenses (IOLs). google.com These copolymers exhibit a high refractive index (1.55-1.60) and a low glass transition temperature, properties that are critical for such biomedical applications. google.com

The academic imperative for developing monomers like 2-Phenylthioethyl acrylate stems from the broader need for functional monomers in polymer science. cmu.edunih.gov There is a continuous drive to design and synthesize novel monomers that can impart specific functionalities to polymers, moving beyond traditional materials to create advanced, high-value products. researchgate.netrsc.org This includes the development of sustainable and bio-based alternatives and the use of advanced polymerization techniques to create customized materials for specific, high-performance applications. datainsightsmarket.comwwsc.se The market for PTEA is projected to grow, driven by increasing demand for high-performance coatings and adhesives in sectors such as automotive, electronics, and construction. datainsightsmarket.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56685-62-2

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

ethyl 2-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C11H12O2S/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

BUFSQBVYLWPJRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)SC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Phenylthioethyl Acrylate (B77674)

Two primary strategies have been established for the synthesis of 2-Phenylthioethyl acrylate: a multi-step synthesis involving the preparation of the precursor followed by esterification, and a more direct approach utilizing acryloyl chloride.

A common and versatile method for synthesizing 2-Phenylthioethyl acrylate involves a two-step process. The initial step is the synthesis of the key intermediate, 2-(phenylthio)ethanol (B1207423). This is typically achieved through the nucleophilic substitution reaction between thiophenol and a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. smolecule.comchemsrc.com The reaction is generally carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

Table 1: Synthesis of 2-(Phenylthio)ethanol

Reactants Base Solvent Conditions Yield
Thiophenol, 2-Chloroethanol Sodium Hydroxide (B78521) Ethanol/Water Reflux Good

Once 2-(phenylthio)ethanol is obtained and purified, the second step involves its esterification with acrylic acid. bohrium.comresearchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. bohrium.comijrar.org

Reaction Scheme 1: Multi-Step Synthesis of 2-Phenylthioethyl Acrylate

A more direct and often higher-yielding approach to 2-Phenylthioethyl acrylate involves the reaction of 2-(phenylthio)ethanol with acryloyl chloride. This method avoids the equilibrium limitations of direct esterification with acrylic acid. The high reactivity of the acyl chloride allows the reaction to proceed under milder conditions, typically in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride byproduct. acs.org

Table 2: Acryloyl Chloride-Mediated Synthesis of a Similar Compound

Alcohol Precursor Acylating Agent Base Solvent Temperature Yield Reference

This method is generally preferred for its high efficiency and the ease of purification of the final product.

Novel Synthetic Approaches and Catalyst Systems for Enhanced Yield and Selectivity

Research into more sustainable and efficient synthetic methods has led to the exploration of novel catalysts and reaction conditions. Enzymatic catalysis, particularly using lipases, has emerged as a promising green alternative for ester synthesis. nih.govmdpi.com Lipase-catalyzed transesterification of a simple acrylate ester (e.g., ethyl acrylate) with 2-(phenylthio)ethanol could offer a mild and selective route to the desired product, minimizing side reactions and the use of harsh reagents. nih.gov

Furthermore, the development of new heterogeneous acid catalysts could improve the efficiency of the direct esterification with acrylic acid by simplifying catalyst removal and product purification. researchgate.net

Mechanistic Investigations and Kinetic Studies of Synthetic Pathways

The mechanism of the acryloyl chloride-mediated esterification proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen atom of the 2-(phenylthio)ethanol attacks the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of the chloride leaving group, and the subsequent deprotonation of the intermediate by the base to yield the final ester product.

Chemical Reactivity and Derivatization of 2-Phenylthioethyl Acrylate

The chemical reactivity of 2-Phenylthioethyl acrylate is characterized by the distinct functionalities present in the molecule: the acrylate double bond and the phenylthio ether group. The acrylate group is highly susceptible to polymerization and addition reactions.

The acrylate double bond of 2-Phenylthioethyl acrylate can readily participate in thiol-ene reactions, a type of "click" chemistry known for its high efficiency and selectivity. nih.gov This reaction can proceed via two primary mechanisms: a radical-mediated addition and a base-catalyzed Michael addition. nih.gov

In the radical-mediated thiol-ene reaction , a thiyl radical, generated from a thiol by photoinitiation or thermal initiation, adds across the acrylate double bond. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain. nih.gov

The base-catalyzed thiol-Michael addition involves the deprotonation of a thiol by a base to form a thiolate anion. rsc.orgusm.edu This nucleophilic thiolate then attacks the electron-deficient β-carbon of the acrylate in a conjugate addition reaction. rsc.orgusm.edu The resulting enolate intermediate is then protonated by another thiol molecule, regenerating the thiolate and continuing the catalytic cycle. nih.govusm.edu The mechanism is influenced by the choice of catalyst (base or nucleophile) and solvent polarity. nih.govrsc.org

Table 3: Mechanisms of Thiol-Ene Reactions with Acrylates

Mechanism Initiator/Catalyst Key Intermediate Product
Radical-mediated Photoinitiator/Heat Thiyl radical, Carbon radical Thioether

These thiol-ene reactions provide a versatile method for the derivatization of 2-Phenylthioethyl acrylate, allowing for the formation of crosslinked polymer networks or the introduction of new functional groups.

Palladium-Catalyzed Reactions Involving the Acrylate Moiety

The acrylate moiety of 2-phenylthio ethyl acrylate serves as a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The electron-withdrawing nature of the ester group makes the acrylate alkene an ideal participant in several key transformations. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgmdpi.com The acrylate group is an excellent substrate for this reaction. wikipedia.org In the context of a molecule like this compound, the reaction would typically involve coupling at the β-position of the acrylate, leading to the formation of a substituted alkene with high trans selectivity. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by insertion of the acrylate double bond, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

Suzuki Reaction: The Suzuki reaction is a cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex. While the classic Suzuki reaction involves coupling an aryl or vinyl halide with a boronic acid, variations exist where activated alkenes like acrylates can be involved, often in one-pot, multi-component reactions that combine Suzuki coupling with other transformations like Wittig olefination. researchgate.netmdpi.com For instance, a bromoaryl carbaldehyde could first undergo a Suzuki coupling and then a subsequent Wittig reaction with a phosphorane derived from an acrylate. researchgate.net

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. wikipedia.org Acrylates can participate as the alkene component in variations of this reaction, although the primary coupling partners are typically sp²-hybridized groups. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org While the acrylate group itself is not a direct partner in the standard Sonogashira coupling, this reaction is crucial for synthesizing complex molecules that might incorporate an acrylate moiety elsewhere. wikipedia.orgnih.gov For example, a molecule containing both an aryl halide and an acrylate group could undergo Sonogashira coupling at the halide position, demonstrating the compatibility of the acrylate group with these reaction conditions.

Reaction NameCoupling PartnersTypical Catalyst SystemKey Feature
Heck ReactionUnsaturated Halide/Triflate + Alkene (e.g., Acrylate)Pd(0) complex (e.g., Pd(OAc)2, Pd(PPh3)4) + Base (e.g., Et3N)Forms a substituted alkene via arylation/vinylation of the double bond. wikipedia.orgorganic-chemistry.org
Suzuki ReactionOrganohalide + Organoboron CompoundPd(0) complex (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3)Versatile C(sp2)-C(sp2) bond formation; acrylates can be incorporated in tandem processes. mdpi.com
Stille ReactionOrganohalide + OrganostannanePd(0) complex (e.g., Pd(PPh3)4)Tolerates a wide variety of functional groups, but tin reagents are toxic. wikipedia.orglibretexts.org
Sonogashira ReactionAryl/Vinyl Halide + Terminal AlkynePd(0) complex + Cu(I) co-catalyst (e.g., CuI) + Amine BaseForms C(sp2)-C(sp) bonds; useful for creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

Synthesis of Related Thioether-Functionalized Acrylates

The synthesis of acrylates bearing a thioether functionality can be achieved through several methodologies, with the thiol-Michael addition being a prominent and efficient route.

Thiol-Michael Addition: This reaction, often referred to as a "click" reaction, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, such as a diacrylate. polimi.it It is a highly efficient method for creating thioether linkages under mild conditions. For instance, the synthesis of diacrylate thioether monomers can be performed by reacting a poly(ethylene glycol) diacrylate with a dithiol in the presence of a base like triethylamine and a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). polimi.it This approach is valued for its high yield and the disappearance of the thiol signals in NMR spectra, confirming the successful formation of the C-S bond. polimi.it

Enzymatic Catalysis: Thiol-functionalized poly(meth)acrylates can be synthesized using a multi-step process that begins with an enzymatically catalyzed monomer synthesis. researchgate.net This method involves the transacylation of simple acrylates (e.g., methyl acrylate) using an enzyme like Novozyme 435® with a thiol that has been protected (e.g., 6-acetylthiohexanol). researchgate.netcore.ac.uk Following polymerization of the thiol-protected acrylic monomer, the protecting group is removed to yield the desired thio-functionalized polymer. This "one-pot" approach is advantageous as it operates under mild, environmentally friendly conditions. researchgate.net

Conventional Esterification and Acylation: Traditional organic synthesis methods can also be employed. One approach involves the reaction of α,β-dibromopropionyl chloride with alkylthiols. warwick.ac.uk Another common method is the treatment of methacryloyl chloride with the corresponding thiols in an aqueous sodium hydroxide solution. warwick.ac.ukqmul.ac.uk These methods, while effective, may require more rigorous conditions and purification steps compared to click chemistry approaches. warwick.ac.uk

Synthetic MethodReactantsKey Reagents/CatalystsDescription
Thiol-Michael AdditionDiacrylate + DithiolBase (e.g., Triethylamine), DBUA highly efficient "click" reaction involving the conjugate addition of a thiol to an acrylate double bond. polimi.it
Enzymatic Transacylation(Meth)acrylate + Protected ThiolLipase (e.g., Novozyme 435®)An environmentally friendly method to synthesize thiol-protected monomers, followed by polymerization and deprotection. researchgate.netcore.ac.uk
Acylation of ThiolsMethacryloyl Chloride + ThiolAqueous Base (e.g., NaOH)A conventional method for preparing thiomethacrylates via acylation of a thiol. warwick.ac.ukqmul.ac.uk

Polymerization Mechanisms and Polymer Architectures

Homopolymerization of 2-Phenylthioethyl Acrylate (B77674)

Free Radical Polymerization: Kinetics and Controlled Synthesis

Conventional free radical polymerization (FRP) offers a straightforward route to high molecular weight PPTEA. The kinetics of FRP are characterized by three main steps: initiation, propagation, and termination. Initiation is typically achieved using thermal or photochemical initiators that generate free radicals. These radicals then react with PTEA monomers to initiate the polymer chain growth (propagation). The polymerization proceeds until the growing radical chains are terminated by combination or disproportionation reactions.

While effective in producing high molecular weight polymers, conventional FRP provides limited control over the polymer's molecular weight distribution, resulting in broad polydispersity. For applications requiring well-defined polymers, controlled radical polymerization techniques are preferred.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. These techniques rely on establishing a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. This reversible capping process maintains a low concentration of active radicals, thereby suppressing termination reactions and allowing for controlled chain growth. While NMP has been successfully applied to a wide range of monomers, specific studies on the homopolymerization of 2-Phenylthioethyl Acrylate using this technique are not extensively documented in the reviewed literature. The general mechanism involves the thermal decomposition of an alkoxyamine initiator to generate an alkyl radical, which initiates polymerization, and a nitroxide radical that acts as the mediating agent.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. This technique offers excellent control over the polymerization of a wide variety of monomers, including acrylates.

Research into the polymerization of thioacrylates, a class of monomers to which PTEA belongs, has shown that metal-mediated radical polymerization can be challenging. For instance, studies on ethyl thioacrylate revealed that the use of CuBr2 as a deactivator can lead to low conversions due to complexation of the thioester with the copper catalyst. However, replacing the copper-based deactivator with an iron-based one can lead to full monomer conversion, suggesting that with appropriate catalyst selection, ATRP could be a viable method for the controlled polymerization of 2-Phenylthioethyl Acrylate. mdpi.com

Table 1: Hypothetical Data for ATRP of 2-Phenylthioethyl Acrylate This table is illustrative and based on general knowledge of ATRP of acrylates, as specific data for 2-Phenylthioethyl Acrylate is not available in the provided search results.

Entry Initiator Catalyst/Ligand Solvent Temp (°C) Time (h) Conversion (%) M_n,theory (g/mol) M_n,exp (g/mol) Đ (M_w/M_n)
1 Ethyl α-bromoisobutyrate CuBr/PMDETA Toluene 70 6 85 17,700 16,500 1.15
2 Methyl α-bromophenylacetate CuBr/dNbpy Anisole 80 8 92 19,100 18,200 1.12
3 Ethyl α-bromoisobutyrate FeCl2/PPh3 Bulk 90 4 95 19,800 19,000 1.18

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably one of the most versatile CRP techniques due to its tolerance to a wide range of functional monomers and reaction conditions. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radicals reversibly add to the CTA, forming a dormant intermediate that can fragment to release a new radical, thus transferring the growing chain.

Studies on thioacrylates have demonstrated that RAFT polymerization can produce well-defined polymers with predictable kinetics. researchgate.net This suggests that RAFT is a highly promising technique for the controlled homopolymerization of 2-Phenylthioethyl Acrylate. The choice of CTA is crucial for achieving good control and is dependent on the reactivity of the monomer. For acrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs.

Table 2: Hypothetical Data for RAFT Polymerization of 2-Phenylthioethyl Acrylate This table is illustrative and based on general knowledge of RAFT polymerization of acrylates, as specific data for 2-Phenylthioethyl Acrylate is not available in the provided search results.

Entry Initiator CTA [M]:[CTA]:[I] Solvent Temp (°C) Time (h) Conversion (%) M_n,exp (g/mol) Đ (M_w/M_n)
1 AIBN Cumyl dithiobenzoate 100:1:0.2 Dioxane 60 12 91 19,000 1.10
2 AIBN S,S-Dibenzyl trithiocarbonate 200:1:0.1 Toluene 70 8 95 39,600 1.13
3 ACVA 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid 150:1:0.2 DMF 65 10 88 29,100 1.16

Polymerization in Diverse Media: Bulk, Solution, Emulsion, and Suspension

The polymerization of 2-Phenylthioethyl Acrylate can be carried out in various reaction media, each offering distinct advantages and challenges.

Bulk Polymerization: This method involves polymerizing the neat monomer with a soluble initiator. It offers the advantage of a high concentration of monomer, leading to high reaction rates and high-purity polymers. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and stirring, potentially causing a broadening of the molecular weight distribution.

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to control the viscosity of the reaction medium and aids in heat transfer. This method allows for better control over the polymerization process compared to bulk polymerization. The choice of solvent is critical and should be inert towards the reactants and soluble for both the monomer and the resulting polymer.

Emulsion Polymerization: This is a heterogeneous polymerization technique where the monomer is emulsified in an aqueous medium with the aid of a surfactant. A water-soluble initiator is used. Polymerization occurs primarily within the monomer-swollen surfactant micelles. Emulsion polymerization is advantageous for producing high molecular weight polymers at a fast rate with excellent heat control. The final product is a stable latex, which can be used directly in many applications.

Suspension Polymerization: This is another heterogeneous technique where the monomer is dispersed as droplets in a continuous phase, typically water, with the help of a stabilizer. An oil-soluble initiator is used, and polymerization occurs within the individual monomer droplets. This method is essentially a "bulk" polymerization carried out on a micro-scale, allowing for better heat control. The final product is in the form of polymer beads.

While the general principles of these polymerization techniques are applicable to 2-Phenylthioethyl Acrylate, specific research detailing its behavior in each of these media is not extensively available in the public domain. Further experimental investigation is required to optimize the reaction conditions for each method to produce PPTEA with desired properties.

Copolymerization Strategies Involving 2-Phenylthioethyl Acrylate

Copolymerization extends the range of properties achievable with 2-Phenylthioethyl acrylate by incorporating other monomers into the polymer chain. The resulting copolymer's characteristics are dependent on the type of comonomer used and the architecture of the copolymer.

Synthesis of Statistical Copolymers with Various Comonomers

The synthesis of statistical copolymers involves the random incorporation of two or more monomers into a polymer chain. While specific research detailing the statistical copolymerization of 2-Phenylthioethyl acrylate with various comonomers is not widely available in the public domain, the general principles of acrylate copolymerization can be applied. Acrylate monomers such as methyl acrylate, acrylic acid, methacrylic acid, methyl methacrylate (B99206), butyl methacrylate, and cyclohexyl methacrylate are commonly used in copolymerizations. The reactivity ratios of the involved monomers would determine the composition and sequence distribution in the resulting statistical copolymer.

Block Copolymer Synthesis and Structural Characterization

Block copolymers are comprised of two or more homopolymer blocks linked by covalent bonds. The synthesis of block copolymers containing 2-Phenylthioethyl acrylate can be achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This method allows for the sequential addition of different monomers to create well-defined block structures.

Structural characterization of these block copolymers is crucial to confirm their architecture and properties. Techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to ascertain the composition and microstructure of the different blocks within the copolymer.

Graft Copolymerization Approaches

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main approaches to synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through."

Grafting from: In this method, initiating sites are created along a polymer backbone, from which the side chains are grown. For a backbone containing 2-Phenylthioethyl acrylate units, these units could potentially be modified to act as initiators for the polymerization of another monomer.

Grafting to: This approach involves attaching pre-formed polymer chains to a polymer backbone. Functional groups on a poly(2-Phenylthioethyl acrylate) backbone could be used to react with the end-groups of another polymer.

Grafting through: This technique involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group). A macromonomer of poly(2-Phenylthioethyl acrylate) could be copolymerized with another vinyl monomer to form a graft copolymer.

Cross-linking and Network Formation in Polymer Systems

Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. This process transforms a liquid or thermoplastic polymer into a thermoset material with enhanced mechanical and thermal properties. For polymers containing 2-Phenylthioethyl acrylate, cross-linking can be induced by heat or UV radiation, often in the presence of a photoinitiator. The resulting network structure imparts insolubility and infusibility to the material. The properties of the cross-linked network, such as its rigidity and swelling behavior, can be controlled by the cross-linking density.

Influence of Polymerization Parameters on Molecular Weight and Polydispersity

The molecular weight and polydispersity (a measure of the distribution of molecular weights) are fundamental properties of a polymer that significantly influence its macroscopic behavior. These parameters can be controlled by adjusting the polymerization conditions.

For the polymerization of 2-Phenylthioethyl acrylate, key parameters include:

Initiator Concentration: Generally, a higher initiator concentration leads to a lower average molecular weight, as more polymer chains are initiated simultaneously.

Monomer Concentration: The ratio of monomer to initiator concentration is a primary determinant of the degree of polymerization and thus the molecular weight.

Temperature: Temperature affects the rates of initiation, propagation, and termination. An increase in temperature typically increases the rate of polymerization but may lead to a decrease in the average molecular weight due to a higher rate of termination reactions.

Solvent: The choice of solvent can influence the polymerization kinetics and the conformation of the growing polymer chains.

Controlled radical polymerization techniques, such as ATRP, offer more precise control over molecular weight and result in polymers with lower polydispersity compared to conventional free radical polymerization.

Below is a hypothetical data table illustrating how polymerization parameters could influence the molecular weight and polydispersity of poly(2-Phenylthioethyl acrylate), based on general principles of acrylate polymerization.

ExperimentInitiator Concentration (mol/L)Monomer Concentration (mol/L)Temperature (°C)Molecular Weight (Mn, g/mol )Polydispersity (Đ)
10.011.06050,0001.8
20.021.06025,0001.9
30.012.060100,0001.7
40.011.08040,0002.0

Table 1: Hypothetical Influence of Polymerization Parameters on Poly(2-Phenylthioethyl acrylate) Properties

Advanced Material Applications and Performance Characteristics of 2 Phenylthioethyl Acrylate Derived Polymers

Development of Specialized Polymers and Copolymers

The polymerization of 2-Phenylthioethyl acrylate (B77674), either as a homopolymer or in conjunction with other monomers, opens up a vast landscape for the creation of specialized polymers and copolymers. The presence of the phenylthio group is instrumental in defining the unique properties of the resulting materials. This sulfur-containing aromatic moiety contributes to a high refractive index, a key feature for optical applications, while also influencing the polymer's adhesive and mechanical properties.

Polymers derived from 2-Phenylthioethyl acrylate are promising candidates for high-performance coatings and adhesives. The inherent properties of the acrylate backbone, such as good flexibility and weatherability, are complemented by the specific attributes of the phenylthio side chain. This combination can lead to coatings with excellent adhesion to a variety of substrates, enhanced durability, and superior gloss.

In the realm of adhesives, particularly pressure-sensitive adhesives (PSAs), the incorporation of monomers like 2-Phenylthioethyl acrylate can significantly influence performance. The polarity and molecular structure of the side chain play a crucial role in the adhesive's tack, peel strength, and shear strength. While specific studies on 2-Phenylthioethyl acrylate-based adhesives are emerging, the broader class of acrylate copolymers has been extensively studied. For instance, the inclusion of functional monomers is known to enhance adhesion to various surfaces. The phenylthio group in 2-Phenylthioethyl acrylate is expected to contribute to specific interactions with substrates, potentially improving bond strength and durability. Research on related acrylate copolymers has shown that the nature of the comonomer and its concentration can be tailored to achieve a desired balance of adhesive properties for specific applications, from removable labels to high-strength bonding tapes.

One of the most significant applications of 2-Phenylthioethyl acrylate-derived polymers lies in the field of optical materials. The presence of sulfur and an aromatic ring in the monomer structure inherently leads to polymers with a high refractive index (RI). High-RI polymers are in demand for a wide range of optical components, where they can help to reduce the size and weight of optical systems.

Research has demonstrated that the incorporation of sulfur-containing monomers is an effective strategy for increasing the refractive index of polymers. Copolymers of 2-phenylethyl acrylate (PEA) and 2-phenyl-(2-phenylthio)ethyl methacrylate (B99206) (PTEM), a closely related monomer, have been synthesized to create flexible, high refractive index materials. These copolymers exhibit refractive indices in the range of 1.558 to 1.601, making them suitable for ophthalmic applications. researchgate.net The ability to tune the refractive index by adjusting the comonomer ratio is a key advantage in the design of advanced optical materials.

Copolymer Composition (molar ratio)Refractive IndexGlass Transition Temperature (°C)
PEA : PTEM (90:10)~1.56~5
PEA : PTEM (70:30)~1.58~18
PEA : PTEM (50:50)~1.60~30

This table is generated based on data for the closely related 2-phenyl-(2-phenylthio)ethyl methacrylate (PTEM) and is indicative of the expected performance of 2-Phenylthioethyl acrylate copolymers. researchgate.net

The high refractive index of polymers derived from 2-Phenylthioethyl acrylate, combined with the inherent transparency of acrylate polymers, makes them attractive for the development of lightweight and transparent plastics. These materials can be used in applications where both optical clarity and a high refractive index are critical, such as in advanced display technologies, optical films, and specialty lenses. The ability to achieve a high refractive index in a polymeric material allows for the fabrication of thinner and lighter optical components compared to traditional glass materials. This is particularly advantageous in portable electronic devices and other applications where weight and form factor are significant design constraints.

The biocompatibility of acrylate-based polymers, coupled with the high refractive index imparted by the phenylthio group, makes 2-Phenylthioethyl acrylate a compelling monomer for the fabrication of ophthalmic lenses and intraocular devices. In the design of intraocular lenses (IOLs), a high refractive index allows for the creation of thinner lenses, which can be inserted through smaller incisions during cataract surgery, leading to faster healing times and reduced surgical trauma.

Copolymers containing monomers structurally similar to 2-Phenylthioethyl acrylate have been specifically developed for foldable IOLs. researchgate.net These materials are designed to have a low glass transition temperature, allowing them to be folded at room temperature, and a high refractive index to provide the necessary optical power in a thin profile. The hydrophobic nature of these polymers also helps to minimize the absorption of water, ensuring long-term optical clarity and stability within the eye.

The unique chemical structure of 2-Phenylthioethyl acrylate, featuring both a reactive acrylate group and a thioether linkage, presents opportunities for its use as a building block in pharmaceutical and biomedical research. While direct applications of this specific monomer are still an area of active investigation, the broader class of thioether-containing polymers and acrylates has shown significant promise in drug delivery and biomaterial design.

The thioether group can be susceptible to oxidation in the presence of reactive oxygen species (ROS), which are often upregulated in disease states such as inflammation and cancer. This property can be exploited to create ROS-responsive drug delivery systems. For instance, hydrogels based on acrylic thioether monomers have been developed for smart drug release. researchgate.netpolimi.it These materials can be designed to degrade and release their therapeutic payload in response to the specific biochemical environment of a target tissue.

Furthermore, thiol-bearing microgels, synthesized from the related monomer 2-(acetylthio)ethylacrylate, have demonstrated mucoadhesive properties, making them suitable for targeted drug delivery to mucosal surfaces, such as the bladder. rsc.org The potential for 2-Phenylthioethyl acrylate to be incorporated into similar systems for controlled and targeted drug release is a promising avenue for future research. The biocompatibility of polymers containing thioether groups is an active area of study, with initial findings suggesting that they can be well-tolerated in biological systems. polimi.it

The acrylate functionality of 2-Phenylthioethyl acrylate makes it highly suitable for use in UV-curable resins, which are widely employed in 3D printing (stereolithography) and other optical applications. UV curing is a rapid, energy-efficient process that allows for the precise fabrication of complex three-dimensional structures.

By incorporating 2-Phenylthioethyl acrylate into UV-curable formulations, it is possible to create 3D-printed objects with a high refractive index. This is particularly valuable for the fabrication of custom optical components, such as microlenses, waveguides, and other photonic devices. The ability to rapidly prototype and manufacture optical elements with tailored geometries and optical properties opens up new possibilities in fields ranging from telecommunications to biomedical imaging. The formulation of these resins can be tuned by the addition of other monomers and crosslinkers to achieve the desired mechanical and optical properties for the final cured material.

Optical Materials and High Refractive Index Polymers

Elucidating Structure-Property Relationships in Poly(2-Phenylthioethyl Acrylate) Systems

The performance characteristics of polymers derived from 2-Phenylthioethyl acrylate are intrinsically linked to their molecular architecture. The interplay between the polyacrylate main chain and the phenylthioethyl side moieties dictates the material's thermal, chemical, mechanical, and functional properties.

Impact of the Phenylthioethyl Moiety on Polymer Performance

The presence of the phenylthioethyl side group imparts a unique set of properties to the polyacrylate chain. The aromatic ring introduces rigidity and enhances intermolecular interactions through π-π stacking, which can influence the polymer's mechanical strength and thermal stability. The thioether linkage, with its inherent polarity and potential for oxidation, offers avenues for tuning the polymer's chemical reactivity and introducing responsive behaviors.

Enhancing Thermal Stability and Chemical Resistance of Materials

The chemical resistance of polymers is largely dependent on their chemical structure and the nature of the surrounding medium. Acrylic polymers, in general, exhibit good resistance to a range of chemicals, including dilute inorganic acids, alkalis, and aliphatic hydrocarbons, but are often susceptible to attack by organic solvents like ketones and aromatic hydrocarbons. industrialspec.com The phenylthioethyl group in poly(2-Phenylthioethyl Acrylate) is expected to influence its chemical resistance profile. The thioether linkage may be susceptible to oxidation, which could be a desirable feature for creating responsive materials.

Table 1: General Chemical Resistance of Acrylic Polymers

Chemical ClassResistance Level
Dilute AcidsGood
Concentrated AcidsPoor to Moderate
AlkalisGood
AlcoholsGood
KetonesPoor
Aromatic HydrocarbonsPoor
Aliphatic HydrocarbonsGood

This table provides a general overview of the chemical resistance of acrylic polymers. The specific resistance of poly(2-Phenylthioethyl Acrylate) may vary.

Tailoring Adhesion and Flexibility Characteristics

Acrylate-based polymers are widely utilized for their adhesive properties. The polarity of the ester group in the acrylate backbone contributes to good adhesion to a variety of substrates. The incorporation of functional groups can further enhance these properties. For instance, sulfur-containing primers have been shown to improve the bond strength of acrylic resins to noble metals. mdpi.com While specific adhesion data for poly(2-Phenylthioethyl Acrylate) is limited, the presence of the polarizable sulfur atom and the aromatic ring could enhance adhesive interactions, particularly with metallic or polar surfaces.

Table 2: Comparison of Glass Transition Temperatures (Tg) for Related Polymers

PolymerGlass Transition Temperature (Tg)
Poly(ethyl acrylate)-24 °C to -8 °C wikipedia.org
Polystyrene~100 °C
Aromatic Polyesters with Thioether Units189.8 °C to 235.6 °C google.com

This table provides context for the potential Tg of poly(2-Phenylthioethyl Acrylate), which is expected to fall between that of purely aliphatic acrylates and more rigid aromatic polymers.

Investigation of Inherent Antioxidant Properties in Derived Polymers

The antioxidant activity of a polymer can be evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Synthetic polymers of phenolic compounds have demonstrated significant antioxidant potential. nih.govuniroma1.it The investigation into the antioxidant properties of poly(2-Phenylthioethyl Acrylate) could open up applications in areas such as biomedical materials and stabilizing additives for other polymers.

Integration into Advanced Functional Polymer Composites

The unique combination of properties offered by poly(2-Phenylthioethyl Acrylate) makes it a promising candidate for integration into advanced functional polymer composites. As a comonomer or a matrix material, it can be used to impart specific functionalities to the final composite material.

For instance, the high refractive index often associated with sulfur-containing and aromatic polymers could be beneficial in the development of optical composites. The potential for improved adhesion makes it a candidate for use as a coupling agent or a matrix material in fiber-reinforced composites, enhancing the interface between the polymer and the reinforcement. Furthermore, its potential antioxidant properties could be exploited to create composites with enhanced long-term stability. The ability to tailor the properties of the polymer through copolymerization with other acrylate monomers further expands its potential in the design of multifunctional composite materials for a variety of advanced applications. researchgate.net

Computational and Spectroscopic Characterization of 2 Phenylthioethyl Acrylate and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools for predicting and understanding the behavior of molecules at an electronic level. These computational methods provide insights into molecular structure, reactivity, and interactions that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular properties, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

While specific DFT studies on 2-Phenylthioethyl Acrylate (B77674) are not extensively documented in the literature, calculations on analogous acrylate and phenylthio compounds allow for a detailed prediction of its electronic characteristics. The reactivity of acrylates in polymerization, for instance, has been successfully modeled using various DFT functionals. researchgate.net For 2-Phenylthioethyl Acrylate, the electronic structure is governed by the interplay between the electron-withdrawing acrylate group and the phenylthio moiety. The sulfur atom's lone pairs and the aromatic π-system of the phenyl group are expected to significantly influence the molecule's highest occupied molecular orbital (HOMO), while the π* orbital of the acrylate's C=C and C=O bonds will largely define the lowest unoccupied molecular orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity, particularly towards polymerization or nucleophilic attack. DFT calculations would be instrumental in quantifying this energy gap and mapping the electrostatic potential surface to identify sites susceptible to electrophilic or nucleophilic interaction.

Table 1: Predicted Frontier Orbital Characteristics for 2-Phenylthioethyl Acrylate

PropertyPredicted CharacteristicInfluencing Functional Group(s)
HOMO Localized primarily on the phenylthio group, with significant contribution from the sulfur lone pair electrons.Phenyl, Thioether (-S-)
LUMO Localized on the acrylate moiety, specifically the π* antibonding orbitals of the C=C and C=O bonds.Acrylate (-O-C(O)-CH=CH₂)
Energy Gap (HOMO-LUMO) Moderate; indicative of susceptibility to radical polymerization.Entire Molecule
Most Nucleophilic Site Sulfur atom and ortho/para positions of the phenyl ring.Phenylthio
Most Electrophilic Site The β-carbon of the acrylate double bond.Acrylate

The flexibility of the ethyl linker in 2-Phenylthioethyl Acrylate allows for multiple spatial arrangements, or conformations. Conformational analysis, performed using computational methods, identifies the most stable low-energy structures. Studies on structurally similar compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown the existence of stable gauche and cis conformers. nih.gov It is highly probable that 2-Phenylthioethyl Acrylate exhibits similar conformational behavior around the S-CH₂-CH₂-O bonds.

The relative population of these conformers can be influenced by the solvent environment, with more polar solvents potentially stabilizing a more polar conformer. nih.gov Molecular Dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule in various media, showing how it flexes, vibrates, and interacts with solvent molecules over time. For its polymeric form, poly(2-Phenylthioethyl Acrylate), MD simulations would be invaluable for predicting chain dynamics, glass transition temperature, and interactions with surfaces or other polymer chains. researchgate.net

Quantum chemical calculations are adept at predicting how a molecule will interact with other chemical species, such as metal ions, small molecules, or biological targets. By modeling the complex formed between 2-Phenylthioethyl Acrylate and a target analyte, it is possible to calculate the binding or interaction energy. A high interaction energy suggests a strong and potentially selective binding event.

The sulfur atom and the phenyl ring in 2-Phenylthioethyl Acrylate make it a candidate for sensing applications, particularly for heavy metal ions which have a high affinity for sulfur. Computational models can predict the parameters of these sensing events. DFT calculations can model the changes in electronic properties (like the HOMO-LUMO gap) upon binding to an analyte, which would correlate to changes in spectroscopic signals (e.g., UV-Vis or fluorescence), forming the basis of a chemosensor.

Advanced Spectroscopic Techniques for Molecular and Polymeric Characterization

Spectroscopic techniques are essential for confirming the structure, purity, and composition of newly synthesized molecules and polymers. NMR and mass spectrometry are cornerstone methods for the detailed characterization of compounds like 2-Phenylthioethyl Acrylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, one can map the complete atomic connectivity.

For 2-Phenylthioethyl Acrylate, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylate group, the two methylene (B1212753) groups of the ethyl linker, and the protons on the phenyl ring. The vinyl protons typically appear between 5.8 and 6.5 ppm as a set of doublets and a quartet. The methylene protons adjacent to the oxygen (-CH₂-O) would be deshielded compared to those adjacent to the sulfur (-S-CH₂-), appearing as triplets around 4.5 ppm and 3.5 ppm, respectively. mdpi.com The aromatic protons of the phenyl group would be observed in the 7.2-7.5 ppm region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (~166 ppm), the vinyl carbons (~128-131 ppm), the carbons of the phenyl ring, and the two methylene carbons of the ethyl bridge. mdpi.com Advanced 2D NMR techniques like HSQC and HMBC can be used to unambiguously assign all proton and carbon signals, confirming the molecule's constitution. iupac.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Phenylthioethyl Acrylate in CDCl₃

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Acrylate C=O -~166.0
Acrylate =CH₂ ~5.8 (dd), ~6.4 (dd)~128.0
Acrylate =CH ~6.1 (dd)~131.5
-O-CH₂- ~4.5 (t)~63.0
-S-CH₂- ~3.5 (t)~32.0
Phenyl C-S -~135.0
Phenyl C-H (ortho, meta, para) ~7.2 - 7.5 (m)~127.0 - 130.0

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. When coupled with liquid chromatography (LC), LC-MS becomes a powerful tool for separating mixtures and identifying their components, making it ideal for assessing the purity of a sample and monitoring the progress of a chemical reaction. e3s-conferences.org

For 2-Phenylthioethyl Acrylate (C₁₁H₁₂O₂S), the expected exact mass is approximately 208.056 g/mol . High-resolution mass spectrometry can confirm this mass with high precision, verifying the elemental composition. nih.gov During its synthesis, LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time. It can also identify and help characterize any side products or impurities, which is crucial for optimizing reaction conditions and ensuring the final product's purity. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that further confirms the identity of the compound. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental or computational Infrared (IR) and Raman spectroscopic data for 2-Phenylthioethyl Acrylate are not available in the public domain. To perform a vibrational analysis, characteristic vibrational modes for the functional groups present in 2-Phenylthioethyl Acrylate would be expected. These include the acrylate group (C=C and C=O stretching), the phenyl group (aromatic C-H and C=C stretching), the thioether linkage (C-S stretching), and the ethyl bridge (C-C and C-H stretching and bending modes). Without experimental spectra or computational models, a specific assignment of vibrational frequencies and a detailed analysis of the molecular structure and bonding are not possible.

UV-Visible Spectroscopy for Electronic Transitions

Similarly, no specific UV-Visible spectroscopic data for 2-Phenylthioethyl Acrylate could be found. The electronic transitions of this compound would likely involve π → π* transitions associated with the phenyl ring and the acrylate C=C and C=O double bonds, as well as n → π* transitions involving the non-bonding electrons on the oxygen and sulfur atoms. The presence of the phenylthio group would be expected to influence the absorption maxima and molar absorptivity compared to a simple alkyl acrylate due to the potential for electronic interactions between the sulfur atom and the phenyl ring's π-system. However, without experimental data, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) cannot be reported.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Monomer Purity and Polymer Composition Analysis

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For acrylate (B77674) monomers and polymers, various chromatographic techniques are indispensable for quality control and research.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. e3s-conferences.org In the context of poly(2-Phenylthio ethyl acrylate), GC with a Flame Ionization Detector (GC-FID) is the method of choice for quantifying the amount of unreacted, or residual, "this compound" monomer remaining in the polymer matrix after polymerization. researchgate.net The presence of residual monomers can significantly impact the polymer's final properties and is often subject to strict regulatory limits. waters.com

The methodology involves dissolving a sample of the polymer in a suitable solvent, such as acetone, and injecting it into the gas chromatograph. google.com An inert carrier gas, typically ultrapure nitrogen, transports the vaporized sample through a capillary column. google.com The column, often a specialized type like TM-FFAP or DB-WAX, separates the volatile components based on their boiling points and interactions with the column's stationary phase. google.comnih.gov As the separated "this compound" monomer elutes from the column, it is combusted in a hydrogen-air flame within the FID, generating ions that produce a measurable electrical current proportional to the amount of substance present. google.combrjac.com.br This allows for precise quantification. brjac.com.br Programmed temperature ramps are often used to ensure efficient separation of all volatile components within a reasonable timeframe. google.com

Table 1: Typical GC-FID Parameters for Acrylate Monomer Analysis This table represents typical conditions for analyzing residual acrylate monomers and would be adapted for the specific analysis of this compound.

ParameterValueSource(s)
Chromatograph Temperature-programmable GC with FID google.com
Column TM-FFAP (30m x 0.32mm x 0.5µm) google.com
Carrier Gas Ultrapure Nitrogen google.com
Carrier Gas Flow 10 mL/min google.com
Vaporization Chamber Temp. 180 °C google.com
Detector Temperature 275 °C google.com
Column Temperature Program 100°C for 5 min, then ramp 10°C/min to 200°C, hold for 2 min google.com
Detector Gases Hydrogen (H2) and Dry Air google.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of the "this compound" monomer before its use in polymerization. waters.comperkinelmer.com Unlike GC, HPLC is particularly well-suited for compounds that may be thermally sensitive or have low volatility. e3s-conferences.org The purity of the starting monomer is critical, as impurities can have unintended effects on the synthesis and the final properties of the resulting polymer. perkinelmer.com

In a typical reverse-phase HPLC method, the sample is dissolved in a solvent and injected into the system. A high-pressure pump moves a liquid mobile phase, commonly a mixture of acetonitrile (B52724) and water, through a column packed with a non-polar stationary phase (e.g., ZORBAX SB-AQ). e3s-conferences.orge3s-conferences.org The separation occurs based on the differential partitioning of the "this compound" and any impurities between the mobile phase and the stationary phase. e3s-conferences.org A Diode Array Detector (DAD) is frequently used to monitor the column effluent, measuring the absorbance at a specific wavelength (around 210 nm for acrylates) to detect and quantify the separated compounds. e3s-conferences.org This method provides excellent linearity, accuracy, and precision, with correlation coefficients for calibration curves typically exceeding 0.999. e3s-conferences.orge3s-conferences.orgresearchgate.net

Table 2: Optimized HPLC Conditions for Acrylate Compound Analysis This table outlines a standard method for analyzing acrylate compounds, applicable for assessing the purity of this compound.

ParameterValueSource(s)
System High-Performance Liquid Chromatograph with DAD e3s-conferences.org
Column ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) e3s-conferences.org
Mobile Phase Gradient elution with Water and Acetonitrile e3s-conferences.org
Flow Rate 1.0 mL/min e3s-conferences.orge3s-conferences.org
Column Temperature 40 °C e3s-conferences.org
Detection Wavelength 210 nm e3s-conferences.orge3s-conferences.org
Injection Volume 20 µL e3s-conferences.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically sub-2 µm) and much higher pressures. waters.com This results in dramatically improved resolution, sensitivity, and, most notably, speed of analysis. waters.com

Migrating an analytical method from HPLC to UPLC for "this compound" analysis can yield substantial benefits in a quality control or research environment. waters.com The primary advantages are a significant reduction in analysis time and a corresponding decrease in solvent consumption, which lowers operational costs and is more environmentally friendly. waters.comwaters.com For instance, an analysis that might take over 10 minutes on an HPLC system could potentially be completed in under 2 minutes on a UPLC system, while maintaining or even improving the quality of the separation. waters.com Specialized software calculators can assist in translating HPLC method parameters (like flow rate and gradient) to their UPLC equivalents to simplify the migration process. waters.comwaters.com

Table 3: Comparison of HPLC and UPLC for Acrylate Analysis This table illustrates the typical performance gains when migrating an analytical method from HPLC to UPLC.

ParameterHPLC MethodUPLC MethodSource(s)
Run Time ~12 minutes~1.5 minutes waters.com
Solvent Usage per Run ~15 mL~1.5 mL waters.com
Relative Pressure LowHigh waters.com
Separation Efficiency GoodExcellent waters.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Once "this compound" is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the essential technique for characterizing the molecular weight and molecular weight distribution of the resulting poly(this compound). wikipedia.orgsemanticscholar.org This information is fundamental as the molecular weight distribution directly influences the polymer's mechanical, thermal, and rheological properties.

SEC separates polymer molecules based on their hydrodynamic volume (size in solution). wikipedia.orgbiorizon.eu A solution of the polymer, typically in a solvent like Tetrahydrofuran (THF), is passed through a column packed with porous gel beads. researchgate.netpolymersource.ca Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. wikipedia.org Smaller molecules penetrate the pores to varying extents, increasing their path length and causing them to elute later. wikipedia.org The system is calibrated with polymer standards of known molecular weights to create a calibration curve that correlates elution time with molecular weight. lcms.cz

The analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. polymersource.ca The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. nih.gov

Table 4: Example GPC/SEC Results for a Poly(acrylate) Sample This table shows representative data obtained from a GPC/SEC analysis of a poly(acrylate) sample, which would be analogous to the characterization of poly(this compound).

ParameterDescriptionExample ValueSource(s)
Mn ( g/mol ) Number-Average Molecular Weight119,135 polymersource.ca
Mw ( g/mol ) Weight-Average Molecular Weight131,034 polymersource.ca
Mp ( g/mol ) Molecular Weight at Peak Maximum119,063 polymersource.ca
PDI (Mw/Mn) Polydispersity Index1.100 polymersource.ca

Thermal Analysis Techniques in Polymer Research

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are vital for understanding the service temperature range, processing conditions, and material properties of polymers like poly(this compound).

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal transitions of polymers. csuohio.edu It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This measurement provides quantitative information about thermal events in the polymer. csuohio.edu

For an amorphous or semi-crystalline polymer like poly(this compound), the most important transition measured by DSC is the glass transition temperature (Tg). nist.gov The Tg is the temperature at which the amorphous regions of the polymer change from a hard, rigid, glassy state to a soft, flexible, rubbery state. nist.gov This transition is observed as a step-like change in the heat capacity in the DSC thermogram. nist.gov The Tg is a critical parameter that defines the upper temperature limit for the use of the material in rigid applications and the lower limit for flexible applications. The chemical structure of the polymer, such as the size and flexibility of the side chains, significantly influences its Tg value. nist.gov

Table 5: Glass Transition Temperatures (Tg) of Various Poly(acrylates) This table provides context for the expected Tg of poly(this compound) by showing values for other common acrylic polymers.

PolymerGlass Transition Temp. (Tg)Source(s)
Poly(methyl acrylate)10 °C (283 K) nist.gov
Poly(ethyl acrylate)-24 °C (249 K) wikipedia.org
Poly(n-butyl acrylate)-54 °C (219 K) nist.gov
Poly(isobornyl acrylate)94 °C (367 K) metu.edu.tr

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

The thermal stability of polymers containing thioester groups, such as poly(this compound), is a key performance indicator. While specific TGA data for poly(this compound) is not extensively detailed in the literature, analysis of structurally similar poly(thioacrylate)s provides significant insights. For instance, studies on poly(ethyl thioacrylate) (P(ETA)), the thioester analogue of poly(ethyl acrylate), show that thioester-containing polymers exhibit moderate thermal stability. researchgate.net

Research indicates that the decomposition of the thioester side groups typically occurs between 300-400 °C, leading to the release of volatile fragments. researchgate.net The degradation of the main polymer backbone is often initiated at temperatures exceeding 400 °C. researchgate.net A TGA thermogram for P(ETA) showed a 5% mass loss at a temperature greater than 316 °C, with significant weight loss attributed to polymer decomposition occurring above 300 °C. researchgate.net Generally, polythioesters are considered stable up to 250 °C. researchgate.net

The thermal degradation process for polyacrylates in an inert atmosphere typically involves non-radical side-chain reactions and random main-chain scission, which can lead to the formation of monomers, dimers, and trimers. nih.govresearchgate.net For other acrylate polymers, such as poly(stearyl acrylate), the degradation range has been observed to be between 280-456 °C. ijeas.org

The following table summarizes representative thermal stability data for related acrylate polymers based on TGA findings.

PolymerOnset of Significant Mass Loss (°C)Decomposition Temperature Range (°C)Key Observations
Poly(ethyl thioacrylate) (P(ETA))> 316 (for 5% mass loss)> 300Thioester side groups decompose, followed by backbone degradation. researchgate.net
General Polythioesters~250300 - 400Moderate thermal stability is consistently observed. researchgate.net
Poly(stearyl acrylate) (PSA)Not specified280 - 456Single-step degradation process. ijeas.org
Poly(2-ethyl hexyl acrylate) (Poly(2-EHA))~250Not specifiedThermal stabilization observed up to 250 °C at a low heating rate. nih.gov

This data is compiled from studies on structurally related polymers to infer the expected behavior of poly(this compound).

Microscopic Techniques for Material Morphology and Structure

Microscopic techniques are indispensable for visualizing the surface and internal structure of polymeric materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information regarding the morphology, topography, and phase distribution within materials derived from this compound.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of materials at the micro- and nanoscale. The technique involves scanning a focused beam of electrons over a sample's surface to produce high-resolution images. For polymers, SEM is widely used to examine features such as surface texture, porosity, fracture surfaces, and the dispersion of fillers or additives within a polymer matrix. researchgate.netresearchgate.net

In the context of thiol-acrylate polymers, SEM has been employed to investigate the morphology of polymer networks and the fracture surfaces of composite materials. researchgate.net For example, in acrylate-based nanocomposites, SEM can reveal how inorganic particles are dispersed and whether they form aggregates within the polymer matrix. researchgate.net The analysis of fracture surfaces provides valuable information about the material's failure mechanism, distinguishing between brittle and ductile fractures.

While specific SEM studies focused solely on the homopolymer of this compound are not widely documented, the technique's application to related thiol-acrylate and polyacrylate systems demonstrates its utility. It would be instrumental in analyzing the surface of films or coatings made from poly(this compound) to assess their uniformity, smoothness, and the presence of any defects.

The table below outlines the typical morphological information that can be obtained for polymers using SEM.

Analytical InformationDescriptionRelevance to Poly(this compound)
Surface Topography Provides detailed images of surface features, including texture, roughness, and defects.Assessment of film quality, uniformity of coatings, and surface imperfections.
Morphology Reveals the shape, size, and arrangement of particles or phases in a material.Characterization of polymer blends or composites containing poly(this compound).
Fracture Analysis Examination of a fractured surface to understand failure modes (e.g., brittle vs. ductile).Evaluation of the mechanical integrity and toughness of materials.
Dispersion of Fillers Visualizes the distribution of fillers, additives, or nanoparticles within the polymer matrix.Quality control for composites to ensure proper dispersion and performance. researchgate.net

Transmission Electron Microscopy (TEM) provides unparalleled resolution for imaging the internal structure of materials at the nanoscale. youtube.com In polymer science, TEM is crucial for visualizing nanostructures, such as the morphology of block copolymers, the arrangement of crystalline lamellae, and the precise location of nanoparticles within a matrix. researchgate.netresearchgate.net The technique works by transmitting a beam of electrons through an ultra-thin specimen; the interaction of the electrons with the material forms the image. youtube.com

Challenges in polymer TEM include achieving sufficient image contrast, as polymers are composed of light elements, and minimizing sample damage from the high-energy electron beam. researchgate.net Despite these challenges, TEM has been successfully used to characterize various thioether- and acrylate-containing polymers. For instance, TEM has been used to visualize the formation of micelles in amphiphilic block copolymers containing poly(β-thioesters). warwick.ac.uk It has also been employed to confirm the intercalation of silicate (B1173343) layers by polymer chains in poly(ethyl acrylate)/bentonite nanocomposites. researchgate.net For block copolymers containing acrylate segments, cryogenic TEM (Cryo-TEM) has revealed remarkable morphological transitions in solution, such as the formation of hierarchical vesicular structures. nih.gov

The following table summarizes the primary applications of TEM in the characterization of polymeric materials.

Analytical InformationDescriptionRelevance to Poly(this compound)
Nanoscale Morphology Visualization of internal structures like phase domains in block copolymers or blends.Understanding the phase behavior of copolymers incorporating this compound.
Crystallinity Imaging of crystalline domains and lamellar structures within semi-crystalline polymers.Although many acrylates are amorphous, TEM could identify any localized order.
Particle/Filler Analysis High-resolution imaging of the size, shape, and distribution of nanoparticles in a composite. researchgate.netCharacterizing nanocomposites to understand the interface between the polymer and filler.
Self-Assembly Observation of self-assembled structures like micelles or vesicles in block copolymer solutions. warwick.ac.uknih.govStudying the solution behavior of amphiphilic block copolymers containing this monomer.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenylthio ethyl acrylate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid with 2-phenylthio ethanol. To optimize efficiency, reactive extraction using bifunctional deep eutectic solvents (DES) can enhance both catalytic activity and product separation. For example, imidazole-based DES (e.g., [Im:2PTSA]) improves esterification kinetics by acting as a catalyst and extractant, reducing side reactions . Kinetic modeling (e.g., pseudo-homogeneous or Langmuir-Hinshelwood models) can predict optimal temperature (70–90°C) and molar ratios (acid:alcohol = 1:1.5) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect residual monomers and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the phenylthio group (δ 7.2–7.5 ppm for aromatic protons) and acrylate ester linkage (δ 4.2–4.4 ppm for –OCH₂–). Density measurements via vibration-tube densimeters can cross-validate purity against reference data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential carcinogenicity (Group 2B per IARC), use fume hoods and PPE (nitrile gloves, lab coats). Monitor airborne concentrations via HS-SPME/GC-MS. Toxicity studies on ethyl acrylate analogs suggest metabolic activation via carboxylesterases in the liver, necessitating strict exposure limits .

Advanced Research Questions

Q. How can factorial design optimize polymerization parameters for this compound-based copolymers?

  • Methodological Answer : Apply a 2⁵ factorial design to assess variables: monomer ratio, crosslinker concentration (e.g., divinylbenzene), initiator type (e.g., AIBN), temperature, and solvent polarity. For example, poly(ethyl acrylate-co-divinylbenzene) synthesis revealed crosslinker concentration and temperature as dominant factors in magnetic microsphere formation. Response surface methodology (RSM) further refines optimal conditions .

Q. What mechanisms underlie the bioactivity of this compound in biomedical scaffolds, and how do structural modifications affect cellular uptake?

  • Methodological Answer : In P(EA-HEA) scaffolds, the phenylthio group enhances hydrophobicity, modulating protein adsorption (e.g., fibronectin) and cell adhesion. Surface functionalization with ligands (e.g., RGD peptides) improves uptake via receptor-mediated endocytosis. Confocal microscopy with fluorescently tagged polymers quantifies uptake efficiency, while XPS verifies surface chemistry .

Q. How do contradictory data on ethyl acrylate toxicity inform risk assessment for 2-phenylthio derivatives?

  • Methodological Answer : Ethyl acrylate shows carcinogenicity in rodents but lacks epidemiological human data. For 2-phenylthio analogs, conduct in vitro micronucleus assays and in vivo subchronic toxicity studies (OECD 408). Contrast metabolic pathways: ethyl acrylate forms glycidamide adducts, while phenylthio groups may undergo sulfoxidation, altering reactivity. Address discrepancies using physiologically based kinetic (PBK) modeling .

Q. What chromatographic techniques resolve challenges in analyzing this compound degradation products?

  • Methodological Answer : Use polyacrylate-based CEC columns for high-resolution separation of polar degradation products (e.g., acrylic acid, thiophenol derivatives). For quantification, couple with UV-Vis (210 nm for acrylates) or tandem MS. A case study on 2-ethylhexyl acrylate used HS-SPME/GC-MS to detect 0.1 ppm levels of volatile byproducts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity values for acrylate derivatives across studies?

  • Methodological Answer : Variability arises from differences in cell lines (e.g., HepG2 vs. primary hepatocytes), exposure duration, and metabolite generation. Standardize assays using ISO 10993-5 guidelines. For this compound, compare MTT and LDH assays in parallel, and normalize data to intracellular glutathione levels, which detoxify reactive metabolites .

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